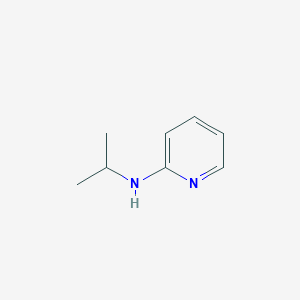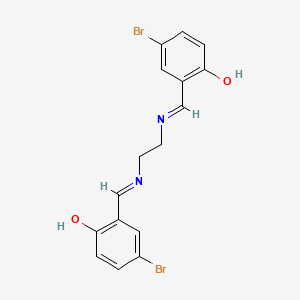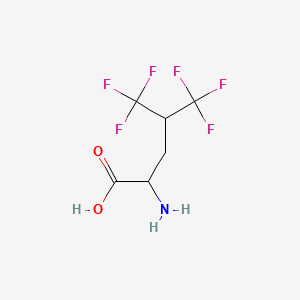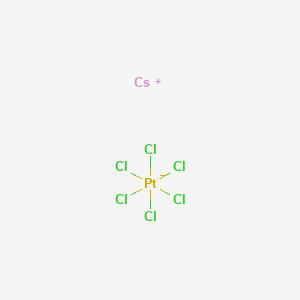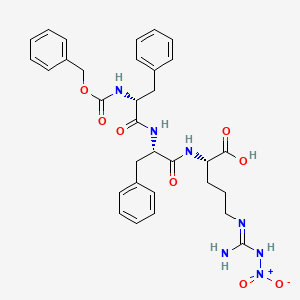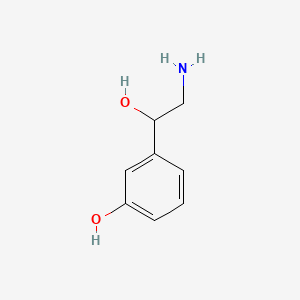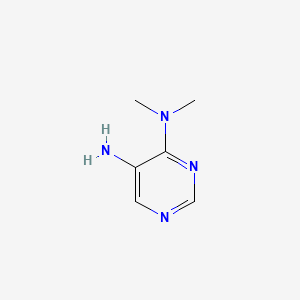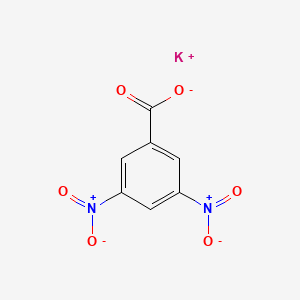
2-(3-Chlorophenoxy)-PropionicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Chlorophenoxy)-Propionic Acid” is a chemical compound with the linear formula C12H8ClNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of compounds similar to “2-(3-Chlorophenoxy)-Propionic Acid” has been reported in the literature. For instance, a new pencil-based renewable carbon paste electrode modified with Zn/Al-2(3-chlorophenoxy)propionate (Zn/Al-CPPA) nanocomposite was developed for the voltammetric determination of cobalt(II) .Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenoxy)-Propionic Acid” is characterized by a linear formula C12H8ClNO3 . The molecular weight of the compound is 249.655 .Safety And Hazards
properties
CAS RN |
101-10-1 |
|---|---|
Product Name |
2-(3-Chlorophenoxy)-PropionicAcid |
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.61896 |
synonyms |
3-CHLOROPHENOXY ISOPROPIONIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



